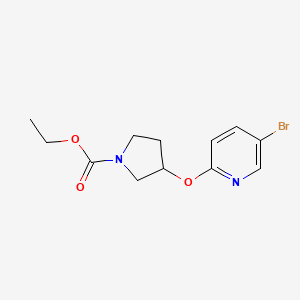

Ethyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Description

Ethyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted with a 5-bromopyridin-2-yloxy group at the 3-position and an ethyl ester at the 1-position.

Properties

IUPAC Name |

ethyl 3-(5-bromopyridin-2-yl)oxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O3/c1-2-17-12(16)15-6-5-10(8-15)18-11-4-3-9(13)7-14-11/h3-4,7,10H,2,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEZCCOOWDTVQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(C1)OC2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

Introduction of the Bromopyridine Moiety: The bromopyridine moiety is introduced through a nucleophilic substitution reaction, where a bromopyridine derivative reacts with a suitable nucleophile.

Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the bromopyridine moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the bromopyridine moiety, potentially converting it to a pyridine derivative.

Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products:

Oxidized Derivatives: Products with additional oxygen-containing functional groups.

Reduced Derivatives: Products with reduced bromopyridine moiety.

Substituted Derivatives: Products with various substituents replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate has been investigated for its potential as a therapeutic agent. The presence of the bromopyridine group enhances its biological activity, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against several bacterial strains. For instance, derivatives of this compound have shown notable activity against drug-resistant Mycobacterium tuberculosis strains. Research indicates that compounds with similar structures exhibit minimum inhibitory concentrations (MICs) ranging from 0.25 to 16 μg/mL against various pathogens, suggesting a promising avenue for developing new anti-tubercular agents .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory properties. Preliminary investigations into related compounds have indicated that modifications to the pyrrolidine ring can enhance anti-inflammatory activity, making it a suitable candidate for further exploration in inflammatory disease models.

Synthesis and Derivative Development

The synthesis of this compound has been optimized through various methods, which are crucial for scaling up production for research and pharmaceutical applications.

Synthetic Routes

Several synthetic pathways have been reported for producing this compound:

- Method A : Involves the reaction of pyrrolidine derivatives with bromopyridine under controlled conditions, yielding high purity products with good yields.

- Method B : Utilizes mechanochemical reactions that allow for sustainable synthesis while minimizing waste .

These methods are essential for generating sufficient quantities of the compound for biological testing and formulation into drug candidates.

Case Study on Antitubercular Activity

A study conducted by researchers at Wiley-VCH GmbH explored a library of compounds structurally related to this compound. The study demonstrated that specific modifications led to enhanced activity against Mycobacterium tuberculosis, with selectivity indices indicating low cytotoxicity . This underscores the potential of this compound as a lead in anti-TB drug development.

Case Study on Structure-Activity Relationship (SAR)

Another significant study focused on the structure-activity relationship of similar compounds, revealing that variations in the bromine substitution pattern on the pyridine ring significantly affected biological activity . These findings suggest that this compound could be optimized further to enhance its therapeutic efficacy.

Data Summary

The following table summarizes key data regarding the applications and findings related to this compound:

Mechanism of Action

The mechanism of action of Ethyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The pyrrolidine ring may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with pyrrolidine carboxylates and pyridine/pyrazole derivatives. Below is a detailed comparison:

Key Observations:

Backbone Flexibility: The target compound and its tert-butyl analogs (Table 1) exhibit conformational flexibility in the pyrrolidine ring, critical for interactions in medicinal chemistry (e.g., enzyme inhibition) .

Substituent Effects :

- Bromine vs. Iodine : Bromine in the target compound offers lower steric hindrance than iodine in ’s analog, which may improve solubility and metabolic stability .

- Ester Groups : Ethyl esters (target compound) are more labile under basic conditions compared to tert-butyl esters (), influencing synthetic strategies and pharmacokinetics .

Synthetic Efficiency :

- Yields for pyrrolidine carboxylates range from 47% to 54%, while pyrazole derivatives () achieve higher yields (75%), likely due to fewer steric challenges in cyclization .

Key Findings:

- Safety : Both the target compound and pyrazole analogs share hazards related to oral toxicity and irritation, necessitating careful handling .

Biological Activity

Ethyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and receptor antagonism activities, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a bromopyridine moiety. Its molecular formula is , indicating the presence of both nitrogen and oxygen heteroatoms, which are crucial for its biological interactions.

Antibacterial Activity

Research has shown that compounds containing pyrrolidine and pyridine structures exhibit notable antibacterial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0039 mg/mL | |

| Escherichia coli | 0.025 mg/mL | |

| Pseudomonas aeruginosa | Not tested |

In vitro studies indicate that this compound demonstrates significant activity against Staphylococcus aureus and Escherichia coli , with MIC values suggesting potent antibacterial effects. The presence of halogen substituents, such as bromine, is believed to enhance these bioactivities by increasing the lipophilicity and reactivity of the compound .

Antifungal Activity

The compound's antifungal potential has also been explored. Similar pyrrolidine derivatives have shown activity against various fungal pathogens, although specific data for this compound is limited.

Table 2: Antifungal Activity of Related Pyrrolidine Derivatives

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.01 mg/mL | |

| Aspergillus niger | 0.05 mg/mL |

While direct studies on the compound's antifungal activity are sparse, the structural similarities to effective antifungal agents suggest potential efficacy.

Receptor Antagonism

This compound has been investigated as a potential NK3 receptor antagonist. NK3 receptors are implicated in several neurological conditions, including depression and anxiety disorders.

Table 3: NK3 Receptor Antagonism

Studies suggest that this compound may serve as a therapeutic agent for conditions such as depression and anxiety by modulating neurotransmitter systems through NK3 receptor antagonism .

Case Studies

A recent study highlighted the synthesis of this compound and its evaluation for biological activity. The results demonstrated that modifications to the pyrrolidine structure could significantly influence antibacterial potency. The study concluded that further optimization could lead to more effective derivatives with enhanced biological profiles .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the 5-Bromo Position

The electron-withdrawing pyridine ring activates the bromine atom at the 5-position for nucleophilic displacement. Reactions typically occur under polar aprotic conditions with nucleophiles such as amines or alkoxides.

| Reaction Type | Conditions | Reagents | Product | References |

|---|---|---|---|---|

| Amine Substitution | DMF, 80°C, K₂CO₃, 12 h | Benzylamine | Ethyl 3-((5-(benzylamino)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate | |

| Methoxylation | MeOH, NaH, 60°C, 6 h | Sodium methoxide | Ethyl 3-((5-methoxypyridin-2-yl)oxy)pyrrolidine-1-carboxylate |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, enabling carbon-carbon bond formation.

| Reaction Type | Conditions | Reagents | Product | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C | Phenylboronic acid | Ethyl 3-((5-phenylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | Aniline | Ethyl 3-((5-(phenylamino)pyridin-2-yl)oxy)pyrrolidine-1-carboxylate |

Ester Hydrolysis and Derivatives

The ethyl ester undergoes hydrolysis to form carboxylic acid derivatives, which can be further functionalized.

| Reaction Type | Conditions | Reagents | Product | References |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 4 h | – | 3-((5-Bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylic acid | |

| Basic Hydrolysis | NaOH (2M), EtOH/H₂O, 70°C, 3 h | – | Sodium 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate |

Pyrrolidine Ring Functionalization

The pyrrolidine nitrogen and carbon centers can undergo alkylation, oxidation, or ring-opening reactions.

Ether Linkage Reactivity

The pyridine-pyrrolidine ether bond is stable under mild conditions but cleaves under strong acids or bases.

| Reaction Type | Conditions | Reagents | Product | References |

|---|---|---|---|---|

| Acidic Cleavage | HBr (48%), reflux, 6 h | – | 5-Bromo-2-hydroxypyridine + Ethyl pyrrolidine-1-carboxylate |

Key Mechanistic Insights:

-

SNAr Reactions : The 5-bromo group’s meta position to the pyridine nitrogen enhances electrophilicity, facilitating displacement by soft nucleophiles.

-

Coupling Reactions : Suzuki-Miyaura coupling proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination.

-

Ester Hydrolysis : Base-mediated saponification occurs via nucleophilic attack of hydroxide at the carbonyl carbon.

Q & A

Q. What synthetic methodologies are optimal for preparing Ethyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate?

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 5-bromo-2-hydroxypyridine and a pyrrolidine derivative. A typical protocol involves reacting the hydroxylpyridine with a pyrrolidine-1-carboxylate bearing a leaving group (e.g., mesylate or tosylate) under basic conditions (e.g., K₂CO₃ in acetonitrile at reflux) . Alternatively, Mitsunobu conditions (e.g., DIAD, PPh₃) enable ether bond formation between alcohols and pyrrolidine derivatives, as demonstrated in analogous syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Key signals include aromatic protons from the bromopyridine moiety (δ ~8.2–8.4 ppm) and the pyrrolidine N-CH₂ group (δ ~3.5–4.5 ppm) .

- HRMS : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₂H₁₄BrN₂O₃: 329.0121) confirms molecular integrity .

- IR Spectroscopy : Ester carbonyl stretches (~1740 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) validate functional groups .

Q. How is chromatographic purity ensured during synthesis?

Purification via silica-gel column chromatography (e.g., 20–50% ethyl acetate/hexane gradients) effectively removes unreacted starting materials and byproducts . Recrystallization from acetone or ethyl acetate/hexane mixtures yields high-purity crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) determines bond lengths, angles, and absolute configuration . For example, the pyrrolidine ring’s puckering amplitude (Q) and phase angle (φ) are quantified via Cremer-Pople coordinates, resolving discrepancies between experimental and computational models . A Q > 0.5 Å indicates significant non-planarity, while φ distinguishes between envelope or twist conformations .

Q. What experimental approaches address contradictions in observed vs. predicted regioselectivity during bromopyridine functionalization?

- Competitive Kinetic Studies : Varying solvent polarity (e.g., DMF vs. THF) and temperature evaluates electronic vs. steric control in substitution reactions .

- DFT Calculations : B3LYP/6-31G* models predict activation barriers for competing pathways, reconciling experimental outcomes .

- Isotopic Labeling : ²H/¹³C tracking of substituent positions in pyridine derivatives validates mechanistic hypotheses .

Q. How does the ester substituent influence the pyrrolidine ring’s conformational dynamics?

The electron-withdrawing ester group at position 1 destabilizes planar conformations, increasing puckering amplitude. Variable-temperature NMR (VT-NMR) and molecular dynamics (MD) simulations (AMBER force field) map conformational free energy landscapes, revealing pseudorotation barriers (~3 kcal/mol) in substituted pyrrolidines . Substituent steric bulk further modulates puckering, as shown in tert-butyl derivatives .

Q. What strategies validate synthetic intermediates with rotameric equilibria?

Rotamers (e.g., 1:1 ratio in tert-butyl derivatives) are characterized via:

Q. How are computational methods applied to predict reactivity in derivative synthesis?

- Docking Studies : For pharmacological applications, AutoDock Vina models interactions with target proteins (e.g., kinases) .

- QSPR Models : Quantitative structure-property relationships correlate substituent effects (e.g., bromine’s electronegativity) with reaction yields .

Methodological Notes

- SHELX Refinement : Always validate crystallographic data with R₁ < 0.05 and wR₂ < 0.15 for high-confidence structures .

- Cremer-Pople Parameters : Use software like PARST or PLATON to calculate puckering coordinates from crystallographic data .

- Synthetic Reproducibility : Document reaction conditions (e.g., anhydrous solvents, inert atmosphere) to mitigate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.